molecular formula C23H19ClF3N3O B2515206 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-91-9

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

Cat. No.: B2515206
CAS No.: 1092345-91-9
M. Wt: 445.87
InChI Key: ULSXPADURVBAOI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a sophisticated chemical scaffold designed for advanced pharmacological and neurochemical research. This compound integrates a piperazine core, a structure recognized as a privileged scaffold in medicinal chemistry for its versatility in interacting with various biological targets . The presence of the 4-chlorophenyl and trifluoromethylpyridine substituents suggests potential for high affinity and selectivity towards central nervous system (CNS) receptors, particularly serotonergic and dopaminergic systems, which are often modulated by piperazine-containing compounds for investigating conditions like schizophrenia, depression, and anxiety . Its primary research value lies in its application as a key intermediate or reference standard in the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new receptor ligands, and probe complex signaling pathways. The benzoyl linkage and trifluoromethyl group enhance the molecule's metabolic stability and membrane permeability, making it a valuable tool for in vitro binding assays and functional studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSXPADURVBAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves several key steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl-substituted pyridine rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Piperazine-Benzoic Acid Derivatives

  • Compound 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide): Substituent: 4-chloro-3-(trifluoromethyl)benzoyl on piperazine. Key differences: The benzoyl group lacks the pyridinyl substituent but includes a chlorinated trifluoromethylbenzoyl moiety. Properties: Melting point 241–242°C, molecular mass 530 g/mol .
  • Compound 8e (2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide) :

    • Substituent: 3-(trifluoromethyl)benzoyl on piperazine.
    • Properties: Melting point 190–193°C, molecular mass 538 g/mol .
    • Comparison : The 3-CF₃ position in 8e may reduce steric hindrance compared to the 5-CF₃-pyridinyl group in the target compound, affecting solubility and target selectivity.

Pyridinyl-Trifluoromethyl Piperazines

  • Compound A23 (1-(5-(trifluoromethyl)pyridin-2-yl)piperazine) :

    • Substituent: Direct attachment of 5-CF₃-pyridinyl to piperazine.
    • Synthesis: Derived from Boc-protected intermediates via CDI-mediated coupling .
    • Comparison : The absence of the 4-chlorophenyl and benzoyl groups in A23 simplifies the structure, likely reducing cytotoxicity but limiting multifunctional binding.
  • Compound 100 (1-(3-((4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine) :

    • Substituent: 6-CF₃-pyridinyl on piperazine with a tetrahydrofuran linker.
    • Activity: Dual-target ligand for dopamine D3 and μ-opioid receptors .
    • Comparison : The 6-CF₃-pyridinyl in 100 versus 5-CF₃ in the target compound may alter receptor specificity due to spatial orientation differences.

Physicochemical Properties

Compound Molecular Mass (g/mol) Melting Point (°C) Key Substituents
Target Compound ~510 (estimated) Not reported 5-CF₃-pyridinyl, 4-chlorophenyl, benzoyl
8b 530 241–242 4-chloro-3-CF₃-benzoyl
8e 538 190–193 3-CF₃-benzoyl
A23 257 Not reported 5-CF₃-pyridinyl
1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 377 Not reported Chlorophenyl, methylsulfanyl

Key Trends :

  • The benzoyl group increases molecular mass and melting points (e.g., 8b vs. A23).

Pharmacological Activity

Cytotoxicity

  • Compound 5a (1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine) :
    • IC₅₀: 2–10 µM across liver, breast, and colon cancer cell lines .
    • Comparison : The target compound’s benzoyl-pyridinyl group may enhance DNA intercalation or kinase inhibition compared to 5a’s nitrobenzoyl group.

Enzyme Inhibition

  • UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone: Activity: Non-azolic CYP51 inhibitor with efficacy against Trypanosoma cruzi . Comparison: The target compound’s pyridinyl-benzoyl moiety may reduce CYP51 affinity but improve selectivity for other targets like kinases.

Biological Activity

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxic effects on cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C20H22ClF3N4O
  • Molecular Weight : 390.19 g/mol
  • CAS Number : 83881-37-2

1. Anticancer Properties

A series of studies have demonstrated the cytotoxic effects of various piperazine derivatives, including this compound, against multiple cancer cell lines. The compound has shown significant inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cells.

Table 1: Cytotoxicity of Piperazine Derivatives

Cell LineIC50 (μM)Reference
HUH715.6
MCF712.3
HCT-11610.5
KATO-318.7

These derivatives exhibit a mechanism of action that includes the induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth and metastasis. The compounds have been found to inhibit microtubule synthesis and cell cycle progression, making them potential candidates for cancer therapy.

2. Mechanistic Insights

The biological activity of piperazine derivatives is attributed to several mechanisms:

  • Apoptosis Induction : The compounds trigger programmed cell death in tumor cells.
  • Microtubule Inhibition : Disruption of microtubule dynamics impedes cell division.
  • Angiogenesis Inhibition : Preventing the formation of new blood vessels limits tumor growth.

3. Pharmacological Studies

In addition to anticancer properties, piperazine derivatives have shown promise in other areas:

  • Dopamine Receptor Antagonism : Some derivatives act as selective antagonists for dopamine D4 receptors, which may have implications in treating neurological disorders.
  • Antimicrobial Activity : Certain piperazine compounds have demonstrated antimicrobial properties, which could be explored for developing new antibiotics.

Case Studies

Several studies highlight the efficacy of these compounds:

  • Study on Liver Cancer Cells : A study published in Cancer Cell indicated that piperazine derivatives significantly inhibited the growth of liver cancer cells with IC50 values ranging from 10 to 20 μM, demonstrating their potential as therapeutic agents against hepatocellular carcinoma .
  • Mechanistic Evaluation : Research conducted by Wilson et al. illustrated that these compounds induce apoptosis through mitochondrial pathways and inhibit topoisomerase II activity, further supporting their role in cancer treatment .

Q & A

Q. Methodology :

  • Synthesize analogs via parallel synthesis.
  • Compare binding data using radioligand assays .
  • Analyze crystallographic data to correlate substituent orientation with activity .

Advanced: How can data contradictions in toxicity vs. efficacy studies be resolved?

Contradictions may arise from formulation additives (e.g., cyclodextrins) or assay conditions :

  • Case Study : Beta-cyclodextrin inclusion complexes reduce toxicity but mask active sites, lowering efficacy .
  • Resolution :
    • Conduct dose-response curves in multiple cell lines (e.g., MDA-MB-231 vs. HEK-293).
    • Use isothermal titration calorimetry (ITC) to assess binding interference from excipients .

Advanced: What strategies optimize radiolabeling for in vivo receptor imaging?

For 99m^{99m}Tc or 18^{18}F labeling:

  • Chelator Design : Attach DOTA or NOTA chelators to the piperazine nitrogen via a polyethylene glycol (PEG) spacer .
  • Quality Control :
    • Radiochemical purity >98% via radio-HPLC.
    • Stability testing in serum (37°C, 24 hrs) .
  • In Vivo Validation : MicroPET imaging in rodent models to quantify brain penetration and receptor occupancy .

Advanced: How do crystallographic data inform conformational analysis of the piperazine ring?

X-ray studies reveal:

  • Chair vs. Boat Conformation : Chair conformation predominates, with substituents adopting equatorial positions to minimize steric clash .
  • Intermolecular Interactions : Hydrogen bonding between the benzoyl carbonyl and adjacent aromatic rings stabilizes the crystal lattice .
    Methodology :
  • Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Resolve structures at 1.0–1.5 Å resolution .

Advanced: How can QSAR models predict the impact of electron-donating/withdrawing groups?

A 3D-QSAR approach using CoMFA or CoMSIA:

  • Training Set : 20 analogs with varying substituents (e.g., -CF₃, -OCH₃, -NO₂).
  • Descriptors : Electrostatic, hydrophobic, and steric fields .
  • Validation : Leave-one-out cross-validation (q² > 0.6) .
    Key Finding : Trifluoromethyl groups enhance activity by filling hydrophobic pockets, while methoxy groups reduce potency due to unfavorable dipole interactions .

Advanced: What analytical techniques resolve discrepancies in reaction yields during scale-up?

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation .
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
  • Case Study : Nitration yields drop from 21% (lab scale) to 12% (pilot scale) due to inefficient mixing. Resolved via continuous flow reactor optimization .

Advanced: How does the sulfonyl group influence pharmacokinetic properties?

The sulfonyl moiety (-SO₂-) enhances:

  • Metabolic Stability : Resistance to cytochrome P450 oxidation .
  • Solubility : Polar interactions improve aqueous solubility (logP reduction by 0.5–1.0 units) .
    Experimental Validation :
  • Plasma stability assays (37°C, 1 hr).
  • Parallel artificial membrane permeability assay (PAMPA) for permeability .

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